molecular formula C8H8<br>C6H5CHCH2<br>(C8H8)x<br>C8H8 B011656 Polystyrene CAS No. 9003-53-6

Polystyrene

Cat. No. B011656
CAS RN: 9003-53-6
M. Wt: 104.15 g/mol
InChI Key: PPBRXRYQALVLMV-UHFFFAOYSA-N
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Patent
US07430073B2

Procedure details

Incorporation of maleic anhydride into an emulsion aggregation particle at the bulk polymerization step. A stock solution of styrene (390 mL) and butylacrylate (110 ml) was prepared and to 400 ml was added TEMPO (3.12 g, 0.02 mole) and vazo 64 initiator (2.0 g, 0.0125 mole). This was heated under a nitrogen atmosphere to 135° C. (bath temperature) and then added to it dropwise a solution of maleic anhydride (9.8 g) in 100 mL of the styrene/butylacrylate stock solution that had been deoxygenated using nitrogen. The addition was done over a 30 minute period after which it was stirred for 5 more minutes and then cooled to afford a poly(styrene/maleic anhydride-styrene/butylacrylate) (Mn=4,990 with PD=1.23) solution in styrene/butylacrylate monomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.12 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH3:8][C:9]1([CH3:18])N([O])[C:13]([CH3:17])(C)[CH2:12][CH2:11][CH2:10]1.[CH3:19]C(N=NC(C#N)(C)C)(C#N)C>C=CC1C=CC=CC=1.C(OC(=O)C=C)CCC>[CH2:1]=[CH:2][C:3]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:11]([O:6][C:4](=[O:5])[CH:3]=[CH2:2])[CH2:12][CH2:13][CH3:17].[CH2:19]=[CH:18][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:17]=1.[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1.[CH2:1]=[CH:2][C:3]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:11]([O:6][C:4](=[O:5])[CH:3]=[CH2:2])[CH2:12][CH2:13][CH3:17] |f:3.4,7.8.9.10,^1:11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
Quantity
3.12 g
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Name
Quantity
2 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Three
Name
Quantity
9.8 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C=CC1=CC=CC=C1.C(CCC)OC(C=C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
after which it was stirred for 5 more minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been deoxygenated
ADDITION
Type
ADDITION
Details
The addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: VOLUME 390 mL
Name
Type
product
Smiles
C(CCC)OC(C=C)=O
Measurements
Type Value Analysis
AMOUNT: VOLUME 110 mL
Name
Type
product
Smiles
C=CC1=CC=CC=C1.C1(\C=C/C(=O)O1)=O.C=CC1=CC=CC=C1.C(CCC)OC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07430073B2

Procedure details

Incorporation of maleic anhydride into an emulsion aggregation particle at the bulk polymerization step. A stock solution of styrene (390 mL) and butylacrylate (110 ml) was prepared and to 400 ml was added TEMPO (3.12 g, 0.02 mole) and vazo 64 initiator (2.0 g, 0.0125 mole). This was heated under a nitrogen atmosphere to 135° C. (bath temperature) and then added to it dropwise a solution of maleic anhydride (9.8 g) in 100 mL of the styrene/butylacrylate stock solution that had been deoxygenated using nitrogen. The addition was done over a 30 minute period after which it was stirred for 5 more minutes and then cooled to afford a poly(styrene/maleic anhydride-styrene/butylacrylate) (Mn=4,990 with PD=1.23) solution in styrene/butylacrylate monomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.12 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH3:8][C:9]1([CH3:18])N([O])[C:13]([CH3:17])(C)[CH2:12][CH2:11][CH2:10]1.[CH3:19]C(N=NC(C#N)(C)C)(C#N)C>C=CC1C=CC=CC=1.C(OC(=O)C=C)CCC>[CH2:1]=[CH:2][C:3]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:11]([O:6][C:4](=[O:5])[CH:3]=[CH2:2])[CH2:12][CH2:13][CH3:17].[CH2:19]=[CH:18][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:17]=1.[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1.[CH2:1]=[CH:2][C:3]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:11]([O:6][C:4](=[O:5])[CH:3]=[CH2:2])[CH2:12][CH2:13][CH3:17] |f:3.4,7.8.9.10,^1:11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
Quantity
3.12 g
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Name
Quantity
2 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Three
Name
Quantity
9.8 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C=CC1=CC=CC=C1.C(CCC)OC(C=C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
after which it was stirred for 5 more minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been deoxygenated
ADDITION
Type
ADDITION
Details
The addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: VOLUME 390 mL
Name
Type
product
Smiles
C(CCC)OC(C=C)=O
Measurements
Type Value Analysis
AMOUNT: VOLUME 110 mL
Name
Type
product
Smiles
C=CC1=CC=CC=C1.C1(\C=C/C(=O)O1)=O.C=CC1=CC=CC=C1.C(CCC)OC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07430073B2

Procedure details

Incorporation of maleic anhydride into an emulsion aggregation particle at the bulk polymerization step. A stock solution of styrene (390 mL) and butylacrylate (110 ml) was prepared and to 400 ml was added TEMPO (3.12 g, 0.02 mole) and vazo 64 initiator (2.0 g, 0.0125 mole). This was heated under a nitrogen atmosphere to 135° C. (bath temperature) and then added to it dropwise a solution of maleic anhydride (9.8 g) in 100 mL of the styrene/butylacrylate stock solution that had been deoxygenated using nitrogen. The addition was done over a 30 minute period after which it was stirred for 5 more minutes and then cooled to afford a poly(styrene/maleic anhydride-styrene/butylacrylate) (Mn=4,990 with PD=1.23) solution in styrene/butylacrylate monomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.12 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH3:8][C:9]1([CH3:18])N([O])[C:13]([CH3:17])(C)[CH2:12][CH2:11][CH2:10]1.[CH3:19]C(N=NC(C#N)(C)C)(C#N)C>C=CC1C=CC=CC=1.C(OC(=O)C=C)CCC>[CH2:1]=[CH:2][C:3]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:11]([O:6][C:4](=[O:5])[CH:3]=[CH2:2])[CH2:12][CH2:13][CH3:17].[CH2:19]=[CH:18][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:17]=1.[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1.[CH2:1]=[CH:2][C:3]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:11]([O:6][C:4](=[O:5])[CH:3]=[CH2:2])[CH2:12][CH2:13][CH3:17] |f:3.4,7.8.9.10,^1:11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
Quantity
3.12 g
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Name
Quantity
2 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Three
Name
Quantity
9.8 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C=CC1=CC=CC=C1.C(CCC)OC(C=C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
after which it was stirred for 5 more minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been deoxygenated
ADDITION
Type
ADDITION
Details
The addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: VOLUME 390 mL
Name
Type
product
Smiles
C(CCC)OC(C=C)=O
Measurements
Type Value Analysis
AMOUNT: VOLUME 110 mL
Name
Type
product
Smiles
C=CC1=CC=CC=C1.C1(\C=C/C(=O)O1)=O.C=CC1=CC=CC=C1.C(CCC)OC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07430073B2

Procedure details

Incorporation of maleic anhydride into an emulsion aggregation particle at the bulk polymerization step. A stock solution of styrene (390 mL) and butylacrylate (110 ml) was prepared and to 400 ml was added TEMPO (3.12 g, 0.02 mole) and vazo 64 initiator (2.0 g, 0.0125 mole). This was heated under a nitrogen atmosphere to 135° C. (bath temperature) and then added to it dropwise a solution of maleic anhydride (9.8 g) in 100 mL of the styrene/butylacrylate stock solution that had been deoxygenated using nitrogen. The addition was done over a 30 minute period after which it was stirred for 5 more minutes and then cooled to afford a poly(styrene/maleic anhydride-styrene/butylacrylate) (Mn=4,990 with PD=1.23) solution in styrene/butylacrylate monomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.12 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH3:8][C:9]1([CH3:18])N([O])[C:13]([CH3:17])(C)[CH2:12][CH2:11][CH2:10]1.[CH3:19]C(N=NC(C#N)(C)C)(C#N)C>C=CC1C=CC=CC=1.C(OC(=O)C=C)CCC>[CH2:1]=[CH:2][C:3]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:11]([O:6][C:4](=[O:5])[CH:3]=[CH2:2])[CH2:12][CH2:13][CH3:17].[CH2:19]=[CH:18][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:17]=1.[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1.[CH2:1]=[CH:2][C:3]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:11]([O:6][C:4](=[O:5])[CH:3]=[CH2:2])[CH2:12][CH2:13][CH3:17] |f:3.4,7.8.9.10,^1:11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
Quantity
3.12 g
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Name
Quantity
2 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Three
Name
Quantity
9.8 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C=CC1=CC=CC=C1.C(CCC)OC(C=C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
after which it was stirred for 5 more minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been deoxygenated
ADDITION
Type
ADDITION
Details
The addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: VOLUME 390 mL
Name
Type
product
Smiles
C(CCC)OC(C=C)=O
Measurements
Type Value Analysis
AMOUNT: VOLUME 110 mL
Name
Type
product
Smiles
C=CC1=CC=CC=C1.C1(\C=C/C(=O)O1)=O.C=CC1=CC=CC=C1.C(CCC)OC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.